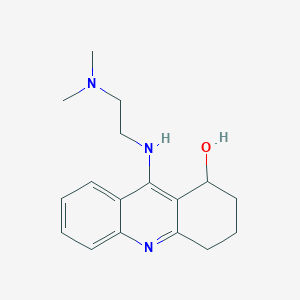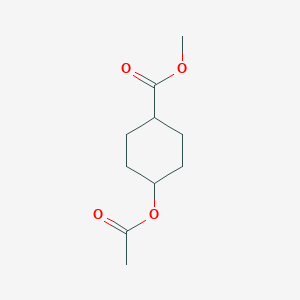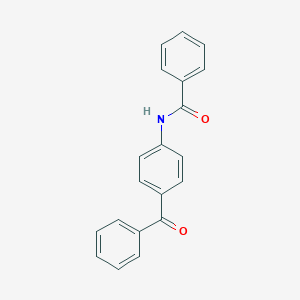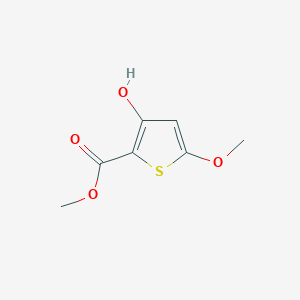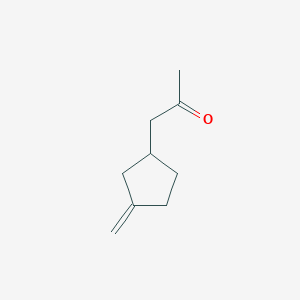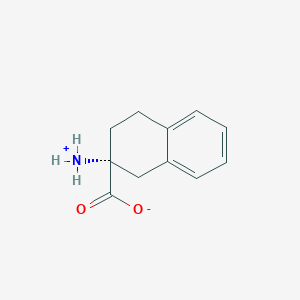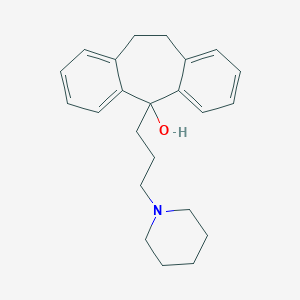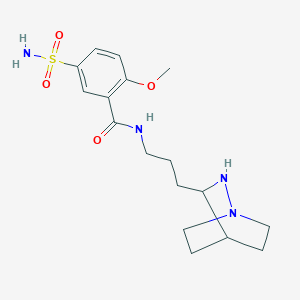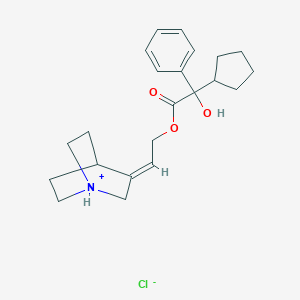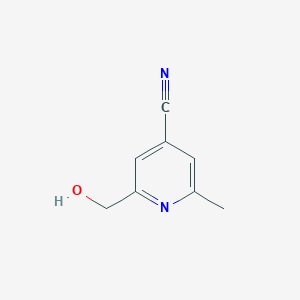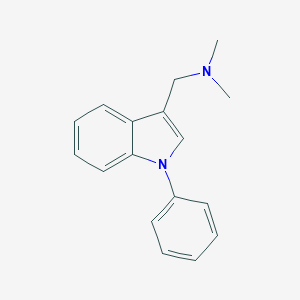
Indole, 3-((dimethylamino)methyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3-((dimethylamino)methyl)-1-phenyl-, also known as DMAP-1, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DMAP-1 is a tertiary amine that is widely used in organic synthesis as a catalyst. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Mecanismo De Acción
Indole, 3-((dimethylamino)methyl)-1-phenyl- acts as a nucleophilic catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. It catalyzes the reaction between the carbonyl group of an acid derivative and a nucleophile, such as an alcohol or amine. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been studied for its potential applications as an enzyme inhibitor, specifically in the inhibition of acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. In organic synthesis, it has been shown to increase the yield and selectivity of the reaction. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indole, 3-((dimethylamino)methyl)-1-phenyl- has several advantages and limitations for lab experiments. Its advantages include its high catalytic activity, low toxicity, and ease of use. Its limitations include its sensitivity to moisture and air, which can affect its catalytic activity.
Direcciones Futuras
There are several future directions for the study of Indole, 3-((dimethylamino)methyl)-1-phenyl-. One potential direction is the development of new synthetic methods that utilize Indole, 3-((dimethylamino)methyl)-1-phenyl- as a catalyst. Another potential direction is the study of Indole, 3-((dimethylamino)methyl)-1-phenyl- as an enzyme inhibitor for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the study of the biochemical and physiological effects of Indole, 3-((dimethylamino)methyl)-1-phenyl- could lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
Indole, 3-((dimethylamino)methyl)-1-phenyl- can be synthesized using various methods, including the Kabachnik-Fields reaction, Mannich reaction, and the Pictet-Spengler reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a primary amine and a phosphorous-containing reagent. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde. The Pictet-Spengler reaction involves the reaction of an indole with an aldehyde or ketone and a primary or secondary amine.
Aplicaciones Científicas De Investigación
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. Indole, 3-((dimethylamino)methyl)-1-phenyl- has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Propiedades
Número CAS |
109251-68-5 |
|---|---|
Nombre del producto |
Indole, 3-((dimethylamino)methyl)-1-phenyl- |
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1-phenylindol-3-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-18(2)12-14-13-19(15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,13H,12H2,1-2H3 |
Clave InChI |
YQRFNATTXLUGAO-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Otros números CAS |
109251-68-5 |
Sinónimos |
INDOLE, 3-((DIMETHYLAMINO)METHYL)-1-PHENYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



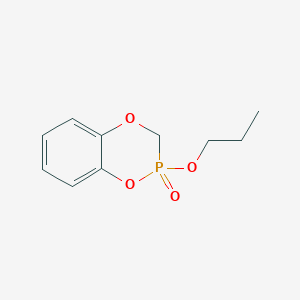
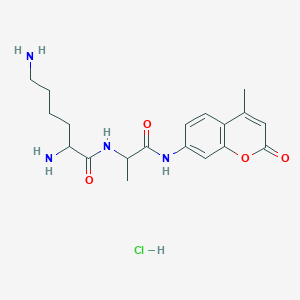
![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
